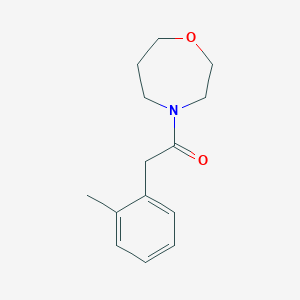

1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-1-(1,4-oxazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-12-5-2-3-6-13(12)11-14(16)15-7-4-9-17-10-8-15/h2-3,5-6H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCFXRLOFPMIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one typically involves the formation of the oxazepane ring followed by the introduction of the o-tolyl group. Common synthetic routes may include:

Cyclization Reactions: Formation of the oxazepane ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the o-tolyl group via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes, including:

Batch Processing: Traditional method involving stepwise synthesis in a controlled environment.

Continuous Flow Chemistry: Modern approach allowing for continuous production with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The oxazepane ring in 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is believed to influence its interaction with biological targets, making it a candidate for various therapeutic applications:

- Antidepressant Activity : Research indicates that derivatives of oxazepane compounds exhibit significant antidepressant effects. In studies using the forced swim test, modifications of this compound demonstrated reduced immobility duration, suggesting potential efficacy in treating mood disorders .

- Antimicrobial Properties : The compound has shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies reported inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Klebsiella pneumoniae | 16 | |

| Escherichia coli | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Assays : A notable study assessed the effects on human breast carcinoma cells (MCF-7), revealing an IC50 value of approximately 80.20 µg/ml at a concentration of 400 µg/ml. This suggests that the compound may inhibit cancer cell proliferation effectively .

Case Study 1: Antidepressant Activity

In a study focusing on the antidepressant properties of oxazepane derivatives, researchers found that modifications to the oxazepane structure led to significant reductions in immobility duration during behavioral tests. This indicates the potential for developing new treatments for depression based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antibacterial activity of various derivatives of this compound against several bacterial strains. Results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

1-(1,4-Oxazepan-4-yl)-2-phenylethan-1-one: Similar structure with a phenyl group instead of an o-tolyl group.

1-(1,4-Oxazepan-4-yl)-2-(p-tolyl)ethan-1-one: Similar structure with a p-tolyl group instead of an o-tolyl group.

Uniqueness

1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is unique due to the specific positioning of the o-tolyl group, which may influence its reactivity and biological activity compared to similar compounds.

Biological Activity

1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₉H₁₃N₁O₂

- SMILES Notation : CC(=O)N1CCCOCC1C2=CC=CC=C2C

- InChI Key : BBFXVZIBSQSSNM-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties and interactions with cellular targets.

Anticancer Activity

A study evaluating similar oxazepane derivatives highlighted their cytotoxic effects against various cancer cell lines. The compounds demonstrated significant antiproliferative activity, particularly against ovarian and breast cancer cells. For instance:

- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer)

- IC50 Values : Compounds in related studies showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines .

The mechanism by which these compounds exert their anticancer effects often involves:

- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : These studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Case Studies and Research Findings

Toxicological Profile

The compound is classified with certain hazards:

Q & A

Q. What are the standard synthetic routes for 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include the formation of the oxazepane ring via cyclization under basic conditions (e.g., sodium hydroxide in ethanol) and subsequent coupling with o-tolyl derivatives. Optimization focuses on solvent choice (ethanol or acetonitrile/DMF mixtures), temperature control (60–80°C), and reaction time (6–12 hours) to maximize yield (70–85%) and purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the oxazepane ring and o-tolyl substituent. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay on cancer cell lines). Computational docking against protein databases (e.g., PDB) can prioritize targets based on structural similarity to known bioactive oxazepane derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass containers under inert gas (argon) at –20°C to prevent oxidation. Use desiccants to minimize hydrolysis. Personal protective equipment (PPE) like nitrile gloves and fume hoods are mandatory due to potential acute toxicity (GHS Category 4) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved, particularly in scale-up reactions?

Discrepancies often arise from solvent purity, trace moisture, or inconsistent heating. Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, catalyst loading). High-Performance Liquid Chromatography (HPLC) with UV detection identifies byproducts, enabling iterative process refinement .

Q. What strategies address low selectivity in functionalizing the oxazepane ring during derivatization?

Employ orthogonal protecting groups (e.g., Boc for amines) to direct reactivity. Transition metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity. Computational modeling (DFT) predicts reactive sites, guiding synthetic modifications .

Q. How can researchers elucidate the mechanism of action in observed biological activity?

Combine affinity chromatography (pull-down assays) to identify binding partners and surface plasmon resonance (SPR) for kinetic analysis. Mutagenesis studies on target proteins (e.g., replacing key residues) validate interaction hypotheses. Metabolomics (LC-MS) tracks downstream effects in cellular pathways .

Q. What methodologies assess environmental impact despite limited ecotoxicological data?

Apply read-across approaches using structurally similar compounds with known ecotoxicity profiles. Quantitative Structure-Activity Relationship (QSAR) models predict biodegradation and bioaccumulation potential. Microcosm studies evaluate soil mobility and aquatic toxicity in simulated ecosystems .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in biological activity across cell lines?

Variability may stem from differences in membrane permeability (logP), efflux pump expression (e.g., P-gp), or metabolic stability. Perform parallel assays with controls (e.g., verapamil for efflux inhibition) and measure intracellular concentrations via LC-MS/MS .

Q. What analytical approaches validate purity when traditional methods (e.g., TLC) fail?

Use orthogonal techniques: HPLC-DAD for UV-active impurities, GC-MS for volatile byproducts, and ¹H NMR with suppression solvents (e.g., DMSO-d6) to detect trace contaminants. Recrystallization in mixed solvents (ethanol/water) improves purity to ≥97% .

Methodological Resources

- Synthetic Protocols : Refer to (ethanol/NaOH cyclization) and (DMF-mediated coupling) for stepwise guidance.

- Safety Guidelines : Follow (GHS Category 4) and (incompatible materials) for hazard mitigation.

- Advanced Characterization : (SMILES/InChIKey) and (molecular weight validation) provide reference data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.